molecular formula C11H22ClNO2 B6191958 rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans CAS No. 2648902-00-3

rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans

Cat. No. B6191958
CAS RN: 2648902-00-3
M. Wt: 235.8
InChI Key:
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Description

Rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans (rac-Et-TBCHCl, trans) is an organic compound with a chiral center at the 4-position of the tert-butylpyrrolidine ring. It is a crystalline solid at room temperature and has a melting point of 133-135°C. Rac-Et-TBCHCl, trans has been used in a variety of scientific research applications, including as a catalyst in asymmetric synthesis and as a chiral ligand in asymmetric catalysis.

Scientific Research Applications

Rac-Et-TBCHCl, trans has been used as a catalyst for the asymmetric synthesis of a variety of compounds, including amino acids, peptides, and carbohydrates. It has also been used as a chiral ligand in asymmetric catalysis, as well as in the synthesis of chiral drugs.

Mechanism of Action

Rac-Et-TBCHCl, trans acts as a Lewis acid in the asymmetric synthesis of compounds, acting as a catalyst to increase the rate of reaction. As a chiral ligand, it binds to a transition metal and helps to orient the substrate in the correct conformation to promote the desired stereoselective reaction.
Biochemical and Physiological Effects
Rac-Et-TBCHCl, trans has no known biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

Rac-Et-TBCHCl, trans has several advantages for use in lab experiments. It is a commercially available compound, and it is relatively inexpensive. It is also a stable compound and can be stored for long periods of time. However, it can be difficult to work with, as it is a solid at room temperature and must be melted before use.

Future Directions

Rac-Et-TBCHCl, trans has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It could also be used in the development of new catalysts for asymmetric synthesis. Additionally, it could be used to study the mechanism of asymmetric catalysis, as well as the stereoselectivity of reactions. It could also be used in the development of new chiral ligands for asymmetric catalysis.

Synthesis Methods

Rac-Et-TBCHCl, trans can be synthesized from the reaction of tert-butyl pyrrolidine-3-carboxylate and ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane. The product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans involves the reaction of tert-butyl acetoacetate with (R)-(-)-2-pyrrolidinone to form (3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid. This acid is then esterified with ethanol to form rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate. The final step involves the reaction of this ester with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "tert-butyl acetoacetate", "(R)-(-)-2-pyrrolidinone", "ethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of tert-butyl acetoacetate with (R)-(-)-2-pyrrolidinone in the presence of a base catalyst to form (3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid.", "Step 2: Esterification of (3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst to form rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate.", "Step 3: Reaction of rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate with hydrochloric acid to form the hydrochloride salt of the desired compound, rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans." ] }

CAS RN

2648902-00-3

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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